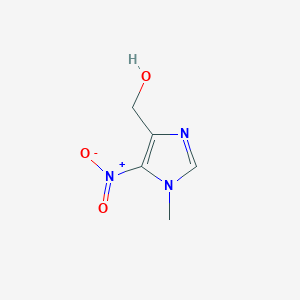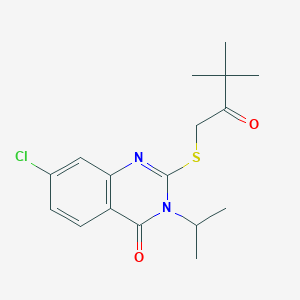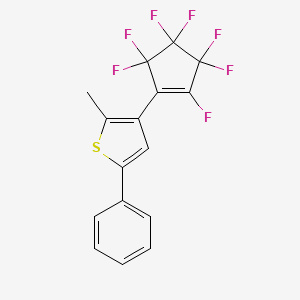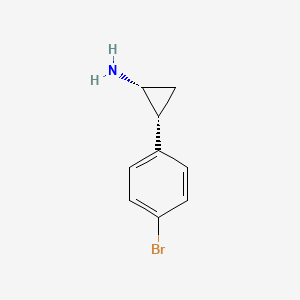
5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene is an organic compound that belongs to the class of brominated aromatic ethers. This compound is characterized by the presence of two bromine atoms and an ethoxy group attached to a benzene ring, which also contains two methyl groups. The molecular structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene typically involves the bromination of 2-(2-ethoxy)-1,3-dimethylbenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher efficiency and scalability .
Chemical Reactions Analysis
5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated product.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(2-hydroxyethoxy)-1,3-dimethylbenzene, while oxidation with potassium permanganate can produce 2-(2-bromoethoxy)-1,3-dimethylquinone .
Scientific Research Applications
5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of brominated aromatic compounds’ effects on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in the development of new drugs or as a precursor to active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting their activity or altering their signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene include other brominated aromatic ethers such as:
- 2-Bromo-5-(2-bromoethoxy)pyridine
- 5-Bromo-2-(2-bromoethoxy)aniline
- 1,2,3,5,6,1 lb-hexahydroimidazo [1,2- d ] [l,4]benzoxazepine
These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The uniqueness of this compound lies in its specific arrangement of bromine atoms and ethoxy group, which imparts distinct reactivity and applications .
Properties
Molecular Formula |
C10H12Br2O |
|---|---|
Molecular Weight |
308.01 g/mol |
IUPAC Name |
5-bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H12Br2O/c1-7-5-9(12)6-8(2)10(7)13-4-3-11/h5-6H,3-4H2,1-2H3 |
InChI Key |
VWOOQEVTHOLYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCCBr)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)


![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile](/img/structure/B12830839.png)
![2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B12830861.png)



![(5R,6R,7S,8S)-5-(Hydroxymethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol](/img/structure/B12830883.png)
![4-((5,10-Dimethyl-6-oxo-6,10-dihydro-5H-pyrimido[5,4-b]thieno[3,2-e][1,4]diazepin-2-yl)amino)benzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B12830898.png)
